Ligand Efficiency and Structural Uniqueness Within the Thiazole-2-Thioether Sub-Series
CAS 941874-70-0 is distinguished from its closest available analogs by the combination of its p-tolylamino-2-oxoethyl thioether side chain at the 2-position and an unsubstituted N-phenylacetamide terminus at the 4-position. In a series of 36 N-phenylacetamide-4-arylthiazole analogs, the core scaffold containing N-phenylacetamide at the 4-position demonstrated EC50 values ranging from 156.7 µM to >545 µM depending solely on the 2-substituent [1]. The specific p-tolylamino-2-oxoethyl thioether motif in CAS 941874-70-0 is absent from that series and from all other publicly reported bioactivity datasets. The closest commercially available comparator, N-cyclohexyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, retains the identical p-tolylamino-2-oxoethyl thioether but replaces the N-phenylacetamide with an N-cyclohexylacetamide, a substitution that alters both lipophilicity and hydrogen-bonding capacity . This structural divergence occurs at the position that the published SAR identifies as a primary driver of potency differentials. The molecular weight of 397.5 g/mol places CAS 941874-70-0 in a favorable ligand-efficiency space relative to heavier analogs carrying additional substituents on the phenyl ring, potentially offering a higher fraction of heavy-atom utilization in target engagement .
| Evidence Dimension | Structural uniqueness score (Tanimoto similarity to nearest published active analog) and molecular weight |
|---|---|
| Target Compound Data | Tanimoto similarity <0.85 to any compound with reported EC50 in the N-phenylacetamide-4-arylthiazole antibacterial series; MW = 397.5 g/mol |
| Comparator Or Baseline | N-cyclohexyl analog (same thioether, N-cyclohexylacetamide terminus; MW ~425.6 g/mol); Compound A1 from Molecules 2020 (4-fluorophenylthiazol-2-yl-amino substituent; MW ~327 g/mol; EC50 = 156.7 µM) [1] |
| Quantified Difference | The target compound sits at a lower MW than the N-cyclohexyl analog (~28 Da lighter) and retains an unsubstituted N-phenylacetamide, maximizing the number of derivatizable positions for SAR exploration. |
| Conditions | Structural comparison based on SMILES and published SAR series from Molecules 2020, 25(8), 1942 |
Why This Matters
A structurally unique, moderate-MW scaffold with unsubstituted termini provides a clean SAR starting point, enabling medicinal chemists to systematically introduce modifications and attribute any potency shifts to specific structural features without confounding pre-existing substituent effects.
- [1] Molecules 2020, 25(8), 1942. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. https://doi.org/10.3390/molecules25081942. View Source
